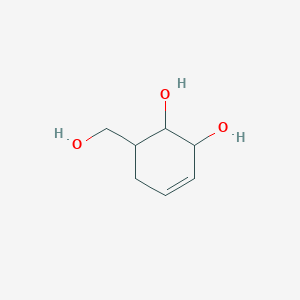
3-Methyl-4-(2-methylbenzamido)benzenesulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . This compound is characterized by the presence of a sulfonic acid group, a benzamido group, and a methyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2-methylbenzamide under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonyl compounds, and various substituted benzene derivatives .
Scientific Research Applications
3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzamido group can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound . These interactions disrupt the normal function of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the methyl and benzamido groups, making it less specific in its interactions.
4-Methylbenzenesulfonic acid: Similar structure but lacks the benzamido group, resulting in different chemical properties.
2-Methylbenzenesulfonic acid: Lacks the 3-methyl and benzamido groups, leading to different reactivity and applications.
Uniqueness
3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid is unique due to the presence of both the benzamido and sulfonic acid groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15NO4S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-methyl-4-[(2-methylbenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C15H15NO4S/c1-10-5-3-4-6-13(10)15(17)16-14-8-7-12(9-11(14)2)21(18,19)20/h3-9H,1-2H3,(H,16,17)(H,18,19,20) |
InChI Key |
PIQHKPRBBOGGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


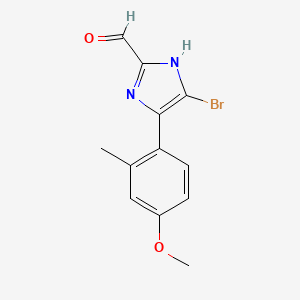


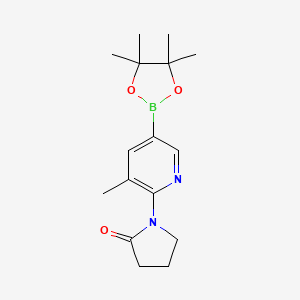

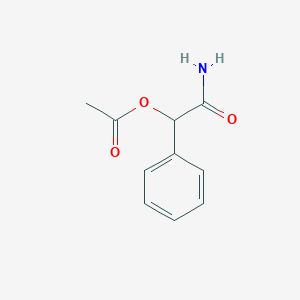

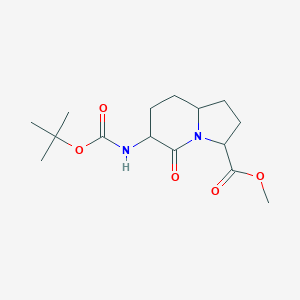
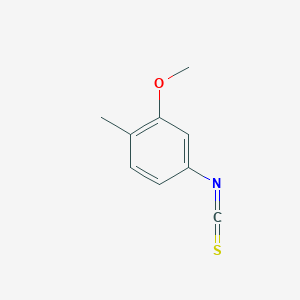
![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)
